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(1R,2R)-2-Isobutylcyclopropan-1-amine

Cat. No.: B13352238
M. Wt: 113.20 g/mol
InChI Key: HWXXZFHUDLOLLG-RNFRBKRXSA-N
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Description

Significance of Stereodefined Cyclopropylamine (B47189) Motifs in Modern Synthetic Chemistry

The cyclopropyl (B3062369) group is a unique structural motif in organic chemistry. Its three-membered ring results in significant ring strain, leading to C-C bonds with enhanced π-character and unique conformational rigidity. acs.orgontosight.ai When incorporated into drug candidates, this rigid scaffold can improve metabolic stability and binding affinity by locking the molecule into a specific, bioactive conformation. nih.gov The cyclopropylamine moiety is a key pharmacophore in numerous drugs and drug candidates, playing a role in modulating biological targets. rsc.orglongdom.org

The "cyclopropyl fragment" is often used by medicinal chemists as a versatile bioisostere, replacing other groups like isopropyl or gem-dimethyl moieties to enhance a molecule's physiological properties. acs.orgacs.org The defined stereochemistry, as seen in the (1R,2R) configuration of 2-isobutylcyclopropan-1-amine, is critical, as different enantiomers and diastereomers of a drug can have vastly different biological activities. rsc.org Consequently, the development of methods to synthesize stereochemically pure cyclopropylamines is a primary focus in contemporary synthetic chemistry. nih.govbohrium.com

Challenges and Opportunities in the Enantioselective and Diastereoselective Construction of Cyclopropylamines

The synthesis of polysubstituted chiral cyclopropylamines like (1R,2R)-2-Isobutylcyclopropan-1-amine presents considerable synthetic challenges. The primary difficulty lies in simultaneously controlling both the relative (cis/trans) and absolute (R/S) stereochemistry of the substituents on the three-membered ring. Achieving high levels of both diastereoselectivity and enantioselectivity is a formidable task. nih.gov

Numerous synthetic strategies have been developed to address this challenge, each with its own set of opportunities and limitations. nih.gov Key methods include:

Metal-Catalyzed Cyclopropanation : The reaction of alkenes with diazo compounds or other carbene precursors, catalyzed by transition metals (e.g., Rh, Cu, Fe), is a powerful tool. nih.govorganic-chemistry.org The development of chiral ligands for these metal catalysts has enabled highly enantioselective transformations. rsc.orgorganic-chemistry.orgrsc.org

Michael-Initiated Ring Closure (MIRC) : This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. Asymmetric variations of MIRC reactions have become an efficient method for generating chiral cyclopropanes. nih.govrsc.org

Kulinkovich-type Reactions : These methods, applied to amides and nitriles, provide a specific route to the aminocyclopropane moiety. nih.gov

Functionalization of Cyclopropenes : Using readily available cyclopropene (B1174273) precursors, catalytic functionalization offers a direct path to polysubstituted cyclopropanes. This strategy is particularly useful for accessing complex substitution patterns. nih.govrsc.org

Synthesis from α-Chloroaldehydes : A method for producing trans-2-substituted cyclopropylamines with high diastereoselectivity involves the reaction of α-chloroaldehydes with an amine in the presence of zinc. This proceeds via an electrophilic zinc homoenolate intermediate, followed by ring closure. nih.govfigshare.com

The table below summarizes some modern catalytic approaches, highlighting the continuous innovation in this field.

MethodCatalyst / ReagentSubstratesKey Feature
Carbene Transfer Engineered Myoglobin (B1173299) BiocatalystOlefins, DiazoacetonitrileHigh diastereo- and enantioselectivity (up to 99.9% de/ee) via biocatalysis. nih.gov
Alkenylamination Copper / (R,R)-Ph-BPE LigandCyclopropene, Organoboron Reagent, Hydroxyamine EsterDelivers poly-substituted cis-alkenylcyclopropylamines with high enantioselectivity (up to 90% ee). rsc.org
Zinc Homoenolate Zinc / Polar Aprotic Cosolventα-Chloroaldehydes, AminesHighly diastereoselective synthesis of trans-2-substituted-cyclopropylamines (>20:1 d.r.).
Photodecarboxylation Benzothiazoline Reagents (No Photocatalyst)Olefins, Redox-Active Diazo CompoundsModular, enantioselective synthesis of cis-diarylcyclopropanes. nih.govacs.org

These evolving methodologies offer opportunities to access novel chemical space and create diverse libraries of chiral cyclopropane building blocks for drug discovery and materials science. nih.govresearchgate.netnih.gov

Historical Context and Evolution of Cyclopropane Chemistry Relevant to Chiral Amines

The history of cyclopropane chemistry begins with its discovery in 1881 by August Freund. wikipedia.org Freund synthesized the parent cyclopropane ring by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz coupling. wikipedia.orgacs.orgwikipedia.org This fundamental discovery laid the groundwork for the entire field. In 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For decades, cyclopropane was primarily of theoretical interest due to its high ring strain. acs.org A significant commercial application emerged in 1929 when its anesthetic properties were discovered, leading to its clinical use from the 1930s to the 1980s. wikipedia.org

The transition from the synthesis of the simple parent ring to complex, stereodefined derivatives marks the evolution of the field. A major advancement was the development of cyclopropanation reactions of alkenes, such as the Simmons-Smith reaction, which uses an organozinc carbenoid. rsc.orgwikipedia.org The advent of metal-catalyzed carbene transfer reactions further revolutionized the synthesis of cyclopropanes, allowing for greater control and functional group tolerance. wikipedia.org

The focus in recent decades has shifted dramatically towards stereoselectivity. The recognition of the importance of chirality in biological systems drove the development of asymmetric cyclopropanation methods. acs.org This has led to the creation of sophisticated catalytic systems that can control the absolute and relative stereochemistry of multiple substituents on the cyclopropane ring, making compounds like this compound accessible for advanced applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B13352238 (1R,2R)-2-Isobutylcyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-5(2)3-6-4-7(6)8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m1/s1

InChI Key

HWXXZFHUDLOLLG-RNFRBKRXSA-N

Isomeric SMILES

CC(C)C[C@@H]1C[C@H]1N

Canonical SMILES

CC(C)CC1CC1N

Origin of Product

United States

Advanced Strategies for the Stereoselective Synthesis of 1r,2r 2 Isobutylcyclopropan 1 Amine and Analogues

Asymmetric Cyclopropanation Methodologies

The stereoselective synthesis of cyclopropane (B1198618) rings, particularly those bearing amine functionalities like (1R,2R)-2-Isobutylcyclopropan-1-amine, is a significant challenge in organic chemistry. These structural motifs are present in numerous biologically active compounds, demanding precise control over both relative and absolute stereochemistry. Advanced strategies have been developed that leverage asymmetric catalysis and novel reagent classes to construct these strained ring systems with high fidelity. These methodologies primarily revolve around the controlled transfer of a carbene or carbenoid equivalent to an olefin, where the stereochemical outcome is dictated by a chiral catalyst or auxiliary.

Metal-Catalyzed Asymmetric Cyclopropanation Reactions

Transition metal catalysis is the cornerstone of modern asymmetric cyclopropanation. Metals such as rhodium, copper, and iron, complexed with chiral ligands, can activate diazo compounds or other carbene precursors and mediate their transfer to an alkene with exceptional levels of stereocontrol. The choice of metal and the ligand architecture are critical in determining the efficiency, diastereoselectivity, and enantioselectivity of the transformation.

Rhodium(II) complexes are among the most effective and widely used catalysts for cyclopropanation reactions involving diazo compounds. taylorfrancis.com The mechanism involves the reaction of the diazo compound with the electrophilic rhodium(II) center to generate a transient, electrophilic metal-carbene intermediate. wikipedia.org This intermediate then reacts with an alkene in a concerted fashion to deliver the cyclopropane product. wikipedia.org

To achieve asymmetry, chiral ligands are incorporated into the rhodium(II) complex. Dirhodium(II) tetracarboxamidates, derived from chiral amino acids, have proven to be a robust class of catalysts. For instance, dirhodium(II) catalysts bearing N-arenesulfonyl-prolinate ligands have been shown to facilitate highly diastereoselective and enantioselective cyclopropanations. researchgate.net A significant advancement in this area is the development of catalysts like Rh₂(S-TCPTAD)₄, derived from adamantylglycine, which can achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of even challenging electron-deficient alkenes with aryldiazoacetates. nih.gov The stereochemical outcome is governed by the chiral environment created by the ligands, which directs the approach of the alkene to one of the two faces of the metal-carbene. wikipedia.org These catalysts often exhibit a strong preference for the formation of the trans-cyclopropane isomer, which is crucial for the synthesis of analogues of this compound.

Table 1: Performance of Selected Chiral Rhodium(II) Catalysts in Asymmetric Cyclopropanation

Catalyst Substrate Type Diastereoselectivity (trans:cis) Enantioselectivity (% ee)
Rh₂(S-PTAD)₄ Aryl Alkenes >99:1 up to 93%
Rh₂(S-IBAZ)₄ Alkenes, Alkynes High High

Data compiled from studies on various substrates and diazo compounds. researchgate.netnih.govacs.org

A distinct and innovative approach to synthesizing substituted cyclopropylamines involves the copper-catalyzed aminoboration of methylenecyclopropanes (MCPs). acs.org This method simultaneously introduces both an amine and a boron moiety across the exocyclic double bond of the MCP. The reaction proceeds with high regio- and diastereoselectivity, providing a concise route to (trans-borylmethyl)cyclopropylamines, which are versatile synthetic intermediates. acs.org

The catalytic cycle is believed to involve the formation of a copper-boryl species, which undergoes syn-insertion into the C=C bond of the MCP. This step generates a borylated alkylcopper intermediate, which then undergoes a stereoretentive electrophilic amination to furnish the final product with high trans selectivity. acs.org This methodology is particularly valuable as the resulting carbon-boron bond can be stereospecifically transformed into a variety of other functional groups, including hydroxyl or aryl groups, thereby providing access to a wide range of trans-2-substituted cyclopropylamine (B47189) derivatives. An asymmetric variant has been developed using a chiral bisphosphine ligand, (R,R)-Ph-BPE, enabling enantioselective synthesis. nih.gov

Table 2: Diastereoselective Copper-Catalyzed Aminoboration of Methylenecyclopropanes

Methylenecyclopropane Substrate Amine Source Diastereomeric Ratio (d.r.) Yield
Phenyl-substituted MCP O-benzoyl-N,N-diethylhydroxylamine >20:1 85%
Naphthyl-substituted MCP O-benzoyl-N,N-dibenzylhydroxylamine >20:1 78%

Representative data based on the developed methodology. acs.org

Harnessing enzymes for chemical synthesis offers significant advantages in terms of sustainability and selectivity. Iron-based biocatalytic strategies have emerged as a powerful tool for asymmetric cyclopropanation. acs.orgresearchgate.net These methods often utilize engineered hemoproteins, such as myoglobin (B1173299), where the native function is repurposed to catalyze carbene transfer reactions. acs.orgresearchgate.net By employing directed evolution and site-saturation mutagenesis, wild-type myoglobin, which has minimal activity, can be transformed into a highly efficient and stereoselective biocatalyst. utdallas.edu

These engineered "carbene transferases" can promote the intramolecular cyclopropanation of allyl diazoacetamide (B1201003) substrates to yield fused cyclopropane-γ-lactams with exceptional enantioselectivity (up to 99% ee) and high yields. acs.orgresearchgate.net The reaction takes place within the chiral active site of the protein, where the iron-porphyrin cofactor activates the diazo compound to form an iron-carbene intermediate, which is then precisely delivered to the olefin. acs.orgresearchgate.net Beyond biocatalysis, synthetic iron complexes with chiral ligands, such as spiro-bisoxazolines or porphyrins, have also been developed for asymmetric cyclopropanation, demonstrating the potential of this earth-abundant and biocompatible metal in asymmetric catalysis. nih.govnih.govresearchgate.net

The reaction between an alkene and a diazoacetate, catalyzed by a transition metal, is a fundamental and versatile method for constructing cyclopropane rings. nih.govnih.gov The diazoacetate serves as a stable and accessible carbene precursor. The general mechanism involves the catalytic decomposition of the diazoacetate by the metal complex (e.g., Rh, Cu, Co, Ru) to extrude dinitrogen and form a metal-carbene intermediate. taylorfrancis.comnih.gov This intermediate is then transferred to the alkene to form the cyclopropane ring.

The stereoselectivity of the reaction is highly dependent on the catalyst system employed. For instance, Co(II) complexes of D₂-symmetric chiral porphyrins are effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, producing bicyclic products with complete diastereocontrol and good enantiocontrol. nih.gov Similarly, using succinimidyl diazoacetate with a chiral cobalt catalyst provides enantioenriched cyclopropane succinimidyl esters, which are versatile building blocks for chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.org The ability to tune the steric and electronic properties of the catalyst's chiral ligand allows for precise control over the stereochemical outcome, making diazoacetate cyclopropanation a powerful strategy for accessing specific stereoisomers of functionalized cyclopropanes. nih.govorganic-chemistry.org

Carbenoid-Mediated and Ylide-Based Transformations

While diazo compounds are highly effective carbene precursors, their potential toxicity and explosive nature have driven the development of alternative strategies. Ylide-based transformations offer a safer and often more convenient route to cyclopropanes. uwaterloo.ca In these reactions, ylides act as carbene equivalents that can be transferred to alkenes.

Sulfoxonium ylides, for example, can undergo palladium-catalyzed [2+1] annulation with alkenes like norbornene derivatives to provide cyclopropane-fused skeletons with high selectivity. rsc.org Another approach involves the in-situ generation of iodonium (B1229267) ylides. These can be formed via a Wittig-type reaction between a phosphonium (B103445) ylide and an iodosylarene. uwaterloo.ca The resulting iodonium ylide can then be intercepted by a copper catalyst to form a metallocarbene, which subsequently cyclopropanates an alkene. uwaterloo.ca These methods bypass the need to handle isolated, unstable diazo compounds and expand the toolkit available for the synthesis of complex cyclopropane structures. organic-chemistry.org

Michael-Initiated Ring-Closure Reactions

Michael-Initiated Ring-Closure (MIRC) reactions are powerful methods for the construction of cyclopropane rings. These reactions typically involve the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. A prominent example of this strategy is the Corey-Chaykovsky reaction, which utilizes sulfur ylides. nrochemistry.comwikipedia.org

In the context of synthesizing 2-substituted cyclopropylamines, the MIRC strategy can be adapted to use α,β-unsaturated imines as the Michael acceptor. The reaction of an allylic ylide with an α,β-unsaturated imine can proceed via a 1,4-conjugate addition, followed by intramolecular cyclization to yield the desired cyclopropane ring with an amino group precursor. sioc.ac.cn The stereoselectivity of this reaction is highly dependent on the nature of the ylide and the substituents on the imine.

The general mechanism involves the initial attack of the sulfur ylide on the β-carbon of the unsaturated imine. This creates a stabilized enolate intermediate which then undergoes an intramolecular SN2 reaction, with the carbanion displacing the sulfide (B99878) to form the cyclopropane ring. The choice of the N-substituent on the imine is crucial for directing the chemoselectivity towards cyclopropanation over the competing 1,2-addition which would lead to an aziridine (B145994). sioc.ac.cn For instance, N-phenyl imines have been shown to favor cyclopropanation. sioc.ac.cn

Detailed research has demonstrated that this approach can achieve high levels of diastereoselectivity, affording predominantly the trans-substituted cyclopropane. The use of chiral ylides or chiral auxiliaries on the imine can also induce enantioselectivity.

Entryα,β-Unsaturated Imine (R group)YlideProductYield (%)Diastereomeric Ratio (trans:cis)
1PhenylAllyl Telluronium Ylide2-vinylcyclopropanecarbaldehyde85>99:1
24-ChlorophenylAllyl Telluronium Ylide2-(4-chlorophenyl)-3-vinylcyclopropanecarbaldehyde82>99:1
32-NaphthylAllyl Telluronium Ylide2-(2-naphthyl)-3-vinylcyclopropanecarbaldehyde86>99:1

This table presents data for the synthesis of vinylcyclopropanecarbaldehydes from α,β-unsaturated imines, which are precursors to the target amine structure. The high trans selectivity is a key feature of this methodology. sioc.ac.cn

Ring-Forming Reactions Incorporating Nitrogen Functionality

These methods construct the cyclopropane ring and incorporate the nitrogen atom in a single strategic sequence.

Kulinkovich Reactions Applied to Amides and Nitriles

The Kulinkovich reaction and its modifications have become versatile tools for the synthesis of cyclopropylamines. Originally developed for the synthesis of cyclopropanols from esters, the reaction was extended to amides (Kulinkovich-de Meijere reaction) and nitriles (Kulinkovich-Szymoniak reaction) to produce cyclopropylamines. organic-chemistry.orgorganic-chemistry.org

The Kulinkovich-Szymoniak reaction is particularly relevant for the synthesis of primary cyclopropylamines like this compound. This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically Ti(Oi-Pr)₄. The key intermediate is a titanacyclopropane, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, promotes ring contraction to the cyclopropylamine. organic-chemistry.org

A key feature of this reaction is that the use of substituted Grignard reagents (larger than ethyl) allows for the synthesis of 1,2-disubstituted cyclopropylamines. This provides a direct route to the target scaffold. However, the diastereoselectivity of this intermolecular reaction is often moderate, typically yielding a mixture of cis and trans isomers that may require separation by chromatography. organic-chemistry.org

EntryNitrileGrignard ReagentProductYield (%)Diastereomeric Ratio (trans:cis)
1Benzonitrilen-Propylmagnesium chloride1-phenyl-2-ethylcyclopropan-1-amine652:1
2Acetonitrilen-Hexylmagnesium chloride1-methyl-2-pentylcyclopropan-1-amine502:1
3IsovaleronitrileEthylmagnesium bromide1-isobutyl-2-methylcyclopropan-1-amine552:1

This table showcases examples of the Kulinkovich-Szymoniak reaction for the synthesis of 1,2-disubstituted cyclopropylamines. organic-chemistry.org

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful strategy to control stereochemistry in the formation of cyclic systems. For the synthesis of 2-substituted cyclopropylamines, the Simmons-Smith cyclopropanation of a chiral allylic amine is a highly effective approach. This reaction involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc. mdpi.com

The stereochemical outcome of the Simmons-Smith reaction on allylic amines is often directed by the existing stereocenter and the nature of the nitrogen protecting group. For tertiary allylic amines containing a chelating group, the cyclopropanation reagent can coordinate to the nitrogen atom, directing the methylene (B1212753) transfer to the syn-face of the double bond with high diastereoselectivity. rsc.orgnih.gov In contrast, for allylic amines with non-coordinating protecting groups like a tert-butoxycarbonyl (Boc) group, the reaction may proceed under steric control to yield the anti-cyclopropane. This stereodivergence provides a valuable tool for accessing different diastereomers of the target cyclopropylamine.

EntrySubstrateReagentProductDiastereomeric Ratio (syn:anti)
13-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂syn-7-(N,N-dibenzylamino)bicyclo[4.1.0]heptane>95:5
23-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂Ianti-7-(N-tert-butoxycarbonylamino)bicyclo[4.1.0]heptane<5:95

This table illustrates the diastereoselective Simmons-Smith cyclopropanation of allylic amines and carbamates, demonstrating the directing effect of the nitrogen substituent. rsc.org

Reductive Amination Approaches for Cyclopropane Formation

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced. In the context of synthesizing this compound, this strategy is applied to a pre-formed cyclopropane scaffold, specifically a chiral 2-isobutylcyclopropanecarbaldehyde. This method is a functional group interconversion rather than a ring-forming reaction.

The development of organocatalytic reductive amination protocols has provided sustainable and highly stereoselective methods for this transformation. For instance, the reaction of a chiral formylcyclopropane with an amine in the presence of a chiral catalyst, such as diphenyl phosphate, and a hydride source like a Hantzsch ester, can proceed with high chemoselectivity and without epimerization of the existing stereocenters. nih.gov This approach is advantageous as it avoids harsh reagents and often provides high yields of the desired amine with excellent stereocontrol.

The stereochemical outcome is dependent on the stereochemistry of the starting aldehyde and the reaction conditions. This method is particularly useful for introducing a wide variety of amine functionalities onto the cyclopropane ring.

EntryChiral FormylcyclopropaneAmineProductYield (%)Diastereomeric Ratio
1(1R,2R)-2-formyl-1-phenylcyclopropaneBenzylamine(1R,2R)-N-benzyl-1-(2-phenylcyclopropyl)methanamine95>99:1
2(1R,2R)-2-formyl-1-phenylcyclopropaneAniline (B41778)(1R,2R)-N-phenyl-1-(2-phenylcyclopropyl)methanamine92>99:1
3(1R,2R)-2-formyl-1-phenylcyclopropaneMorpholine4-(((1R,2R)-2-phenylcyclopropyl)methyl)morpholine90>99:1

This table presents data from the organocatalytic reductive amination of a chiral formylcyclopropane, demonstrating the high yields and stereoselectivity achievable with this method. nih.gov

Stereocontrolled Functionalization of Pre-existing Cyclopropane Scaffolds

This approach focuses on the modification of an already formed cyclopropane ring to introduce the desired amine functionality with high stereocontrol.

Diastereoselective Formal Nucleophilic Substitution of Chiral Bromocyclopropanes

A powerful strategy for the synthesis of chiral cyclopropylamines involves the formal nucleophilic substitution of a chiral bromocyclopropane (B120050). This reaction does not proceed through a direct SN2 pathway, which is disfavored on a cyclopropane ring. Instead, it occurs via a base-assisted dehydrobromination to form a highly reactive cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition of an amine across the strained double bond of the cyclopropene dictates the final stereochemistry of the product. nih.gov

The diastereoselectivity of this formal substitution can be controlled by several factors. In substrates with a pre-existing stereocenter, this center can influence the facial selectivity of the nucleophilic attack on the cyclopropene intermediate. The choice of base and reaction conditions is also critical to ensure the efficient formation of the cyclopropene and subsequent stereocontrolled addition of the amine nucleophile. This methodology allows for the synthesis of enantiomerically enriched cyclopropylamines with multiple stereogenic centers.

EntryChiral BromocyclopropaneNucleophileProductYield (%)Diastereomeric Ratio
1(1S,2R)-1-bromo-N-(tert-butyl)-2-methyl-2-phenylcyclopropane-1-carboxamideBenzyl alcohol(1S,2S,3R)-1-(benzyloxy)-N-(tert-butyl)-2-methyl-2-phenylcyclopropane-1-carboxamide7510:1
2(1S,2R)-1-bromo-N-(tert-butyl)-2-methyl-2-phenylcyclopropane-1-carboxamidePyrrolidine(1S,2R,3R)-N-(tert-butyl)-2-methyl-2-phenyl-1-(pyrrolidin-1-yl)cyclopropane-1-carboxamide828:1

This table provides examples of the diastereoselective formal nucleophilic substitution of a chiral bromocyclopropane with oxygen and nitrogen nucleophiles, highlighting the stereocontrol achievable through this method. nih.gov

Asymmetric Addition to Cyclopropenes

The strained double bond of cyclopropenes makes them reactive partners in addition reactions, providing a powerful entry point for the stereocontrolled synthesis of polysubstituted cyclopropanes. Transition metal catalysis, particularly with rhodium and copper, has enabled highly enantioselective additions to the cyclopropene core. These methods can install key functional groups with precise control over the relative and absolute stereochemistry, setting the stage for the synthesis of chiral cyclopropylamines.

A notable strategy involves the copper-catalyzed three-component reaction of a cyclopropene, an alkenyl organoboron reagent, and a hydroxyamine ester. rsc.org This method, facilitated by a commercial bisphosphine ligand, delivers poly-substituted cis-1,2-alkenylcyclopropylamines with exceptional enantioselectivity. rsc.org This approach is significant as it can create up to three stereogenic centers on the cyclopropane ring in a single step.

Rhodium catalysis has also been extensively explored. For instance, the asymmetric rhodium-catalyzed arylation of achiral cyclopropenes with aryl boronic acids, using a (R,S)-Josiphos ligand, yields highly diastereo- and enantiomerically enriched arylcyclopropanes. nih.gov While not a direct amination, the resulting functionalized cyclopropane can be further elaborated to the desired amine. Another rhodium-catalyzed method is the desymmetric hydrosilylation of 1,1-disubstituted cyclopropenes, which provides access to chiral organosilicon compounds bearing a quaternary stereocenter with excellent diastereo- and enantioselectivity (up to >99:1 d.r. and >99% ee). acs.org These silylcyclopropanes are versatile intermediates that can be converted to other functional groups.

These examples demonstrate that asymmetric additions to cyclopropenes are a viable and powerful strategy for constructing the chiral scaffold of this compound and its analogues, offering high levels of stereocontrol. rsc.orgnih.govacs.orgnih.gov

Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful route to chiral molecules. A key approach for synthesizing chiral cyclopropylamines involves the enzymatic assembly of cyclopropyl ketones, which are highly versatile synthetic intermediates. rochester.edu

Researchers have developed an engineered variant of sperm whale myoglobin, Mb(H64G,V68A), that catalyzes the highly diastereo- and enantioselective cyclopropanation of olefins with a diazoketone carbene donor. rochester.edu This biocatalyst demonstrates a broad substrate scope, accommodating various vinylarene substrates and different α-aryl and α-alkyl diazoketone derivatives, consistently producing cyclopropyl ketones with high stereoselectivity. rochester.edu The resulting enantiopure cyclopropyl ketones can then be chemically transformed into a diverse library of cyclopropane-containing scaffolds, including the target amine, through reactions such as reductive amination. rochester.edu This combination of biocatalysis for the core cyclopropane construction and subsequent chemical diversification highlights a flexible and efficient path to optically active compounds like this compound. rochester.edu

Performance of Engineered Myoglobin Catalyst in Cyclopropanation
Vinyl SubstrateDiazoketone ReagentProduct (Cyclopropyl Ketone)Isolated YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Styreneα-phenyl diazoketone1,2-diphenylcyclopropyl ketone54% (average for semi-preparative scale)>99:1>99%
4-Methylstyreneα-phenyl diazoketone1-phenyl-2-(p-tolyl)cyclopropyl ketoneData not specified>99:1>99%
Styreneα-methyl diazoketone1-methyl-2-phenylcyclopropyl ketoneData not specified>99:1>99%
Styrene(S)-α-methyl-β-phenyl diazoketone(1S,2S,3S)-1-benzoyl-2-phenyl-3-methylcyclopropane50%96:4Data not specified

Classical and Rearrangement-Based Synthetic Routes

Curtius Rearrangement in Cyclopropylamine Synthesis

The Curtius rearrangement is a cornerstone of amine synthesis, involving the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine. A critical feature of this reaction is that the migration of the R-group occurs with complete retention of its stereochemical configuration. This makes the Curtius rearrangement exceptionally well-suited for the synthesis of chiral amines from enantiopure carboxylic acids.

In the context of synthesizing this compound, one would start with the corresponding enantiomerically pure (1R,2R)-2-isobutylcyclopropanecarboxylic acid. This acid can be converted to an acyl azide, typically via the acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate while preserving the stereochemistry at the cyclopropane ring. Subsequent hydrolysis of the isocyanate yields the target this compound. The stereochemical integrity of the process ensures that the stereocenters of the starting carboxylic acid are transferred faithfully to the final amine product. This method's reliability in preserving stereochemistry has been demonstrated in the conversion of cis-2-phenylcyclopropanecarboxylic acid to the corresponding cis-amine without isomerization.

Favorskii-Type Rearrangements

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that typically results in the formation of carboxylic acid derivatives. chemrxiv.org In the case of cyclic α-haloketones, the reaction famously proceeds with ring contraction. nih.gov While not a direct method for introducing an amine group, the Favorskii rearrangement can be a powerful tool for constructing the cyclopropane ring itself.

The mechanism involves the formation of a cyclopropanone (B1606653) intermediate from the α-haloketone. chemrxiv.org This intermediate is then attacked by a base (such as hydroxide (B78521) or an alkoxide), leading to the cleavage of the three-membered ring to form a more stable carbanion, which is then protonated. nih.govnih.gov By carefully choosing the substrate and reaction conditions, this rearrangement can be harnessed to synthesize cyclopropanecarboxylic acids or their ester derivatives. For example, the reaction of an appropriately substituted α-haloketone could be designed to yield an isobutyl-substituted cyclopropanecarboxylic acid ester. This ester would then serve as a key precursor, which could be converted to the target amine via a subsequent reaction, such as the Curtius rearrangement discussed previously.

Recent Advances in One-Pot and Cascade Biocatalytic Synthesis

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, with one-pot and cascade reactions being at the forefront of this movement. Biocatalysis, with its high selectivity and mild reaction conditions, is particularly amenable to the design of such elegant processes. The synthesis of chiral amines like this compound is a prime target for these advanced strategies.

A powerful approach involves the use of transaminases (TAs), enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. A hypothetical but highly plausible cascade for the synthesis of the target compound could begin with a suitable precursor, such as 4-methyl-1-penten-3-one. The first step could involve an ene-reductase (ERED) to stereoselectively reduce the carbon-carbon double bond, followed by a ketoreductase (KRED) to create the corresponding alcohol with the desired stereochemistry. Alternatively, a biocatalytic cyclopropanation step could form the three-membered ring. The final key step would be the conversion of a cyclopropyl ketone intermediate to the amine using a stereoselective transaminase.

Multi-enzyme cascade systems can be designed in a "one-pot" fashion, where the substrate is converted through several steps to the final product without the need to isolate intermediates. For example, a system could be engineered to combine a P450 monooxygenase, an alcohol dehydrogenase (ADH), and a transaminase (ω-TA) to convert a terminal alkane to a chiral amine. These one-pot cascade reactions significantly improve process efficiency by reducing waste, purification steps, and reaction time, offering a green and powerful route to enantiomerically pure amines.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of 2-isobutylcyclopropan-1-amine, chiral resolution is required to isolate the desired (1R,2R) enantiomer. This process separates the enantiomers from each other.

One of the most common and well-established methods is classical resolution via diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched this compound.

Mechanistic Investigations and Transformative Reactivity of 1r,2r 2 Isobutylcyclopropan 1 Amine and Its Derivatives

Ring-Opening Reactions of Cyclopropylamines

The inherent ring strain in cyclopropylamines, such as (1R,2R)-2-Isobutylcyclopropan-1-amine, makes them susceptible to ring-opening reactions. These transformations can be initiated by either nucleophiles or electrophiles, or through the formation of radical cations, leading to a variety of functionalized products.

Nucleophilic and Electrophilic Ring-Opening Pathways

The ring-opening of cyclopropanes can be initiated by both nucleophilic and electrophilic species, often facilitated by the presence of activating groups on the cyclopropane (B1198618) ring. In the case of cyclopropylamines, the amine group can act as an internal nucleophile or influence the regioselectivity of external nucleophilic attack.

Nucleophilic Ring-Opening: Nucleophilic ring-opening of activated cyclopropanes is a well-established method for the synthesis of 1,3-functionalized compounds. thieme-connect.com This process is often compared to a Michael addition, where a nucleophile attacks a carbon atom of the cyclopropane ring, leading to the cleavage of a C-C bond. thieme-connect.com For cyclopropanes substituted with electron-withdrawing groups (acceptors) and electron-donating groups (donors), the reaction with N-nucleophiles is a key strategy for synthesizing acyclic and cyclic derivatives of γ-aminobutyric acid (GABA) and other N-heterocyclic compounds. thieme-connect.com While direct studies on this compound are not extensively documented in this context, the principles governing the reactivity of donor-acceptor cyclopropanes provide a framework for understanding its potential transformations. The amine group in this compound can be derivatized to modulate its donor properties, thereby influencing the course of nucleophilic ring-opening.

Electrophilic Ring-Opening: Electrophilic attack on the cyclopropane ring is another important pathway for ring-opening. For instance, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium (B1175870) group, which weakens the distal bond. nih.gov This principle can be extended to this compound, where protonation of the amine group would create a similar electronic scenario. The subsequent reaction with an electrophile would lead to the formation of a 1,3-difunctionalized product. The choice of electrophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For example, Brønsted acid-catalyzed nucleophilic ring-opening of donor-acceptor cyclopropanes has been demonstrated with a wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. scispace.comresearchgate.net

Reaction Type Initiator Key Features Potential Products from this compound derivatives
Nucleophilic Ring-OpeningN-NucleophilesAnalogous to Michael addition; leads to 1,3-functionalized compounds. thieme-connect.comγ-amino acid derivatives, N-heterocycles
Electrophilic Ring-OpeningProtic or Lewis AcidsOften proceeds via distal bond cleavage in the presence of an ammonium group. nih.gov1,3-difunctionalized acyclic compounds

Unimolecular Chemistry of Cyclopropylamine (B47189) Radical Cations

The behavior of cyclopropylamine under electron or photon ionization reveals a unique chemistry driven by the formation of radical cations. acs.org Upon ionization, the cyclic structure of cyclopropylamine is often not preserved, and it can spontaneously rearrange to a more stable open-chain distonic ion. acs.orgkuleuven.be This ring-opening is a key step in the unimolecular dissociation of cyclopropylamine radical cations. acs.org

For the cyclopropylamine radical cation, the dominant fragmentation pathway involves the loss of a hydrogen atom to form the [C₃H₆N]⁺ ion. acs.org Theoretical calculations have shown that the ionization leads to an open-form, distonic ion, [CH₂CH₂CHNH₂]•+, which is more stable than the cyclic radical cation. acs.org This ring-opening process is also implicated in the mechanism of action of certain enzyme inhibitors, such as monoamine oxidase and cytochrome P-450 inactivators based on the cyclopropylamine scaffold. acs.org

In the context of this compound, the formation of its radical cation would be expected to follow a similar ring-opening pathway. The presence of the isobutyl group would likely influence the stability and subsequent fragmentation of the resulting open-chain radical cation. The study of these unimolecular reactions provides valuable information on the intrinsic reactivity of the cyclopropylamine core and can be used to predict the behavior of its derivatives in mass spectrometry and in radical-mediated synthetic reactions. nih.gov

Species Formation Key Transformation Major Fragment
Cyclopropylamine Radical CationElectron or Photon IonizationSpontaneous ring-opening to a distonic ion. acs.org[C₃H₆N]⁺ (after H• loss) acs.org
This compound Radical CationElectron or Photon IonizationExpected ring-opening to a substituted distonic ion.Fragmentation products influenced by the isobutyl group.

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring can participate in cycloaddition reactions, acting as a three-carbon synthon. This reactivity is particularly pronounced in derivatives such as methylenecyclopropanes.

1,3-Dipolar Cycloaddition of Azides with Methylenecyclopropanes

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org In this reaction, a 1,3-dipole, such as an azide (B81097), reacts with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org Methylenecyclopropanes, which can be derived from cyclopropylamines, are effective dipolarophiles in these reactions.

The reaction of azides with methylenecyclopropanes leads to the formation of spiro-triazoline intermediates, which can then undergo further transformations. youtube.com This reaction is a key step in the synthesis of various nitrogen-containing heterocycles. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants. nih.gov While specific examples involving derivatives of this compound are not detailed in the literature, the general principles of 1,3-dipolar cycloadditions of methylenecyclopropanes suggest that this would be a viable route for the synthesis of novel spirocyclic and heterocyclic compounds.

Reactants Reaction Type Intermediate Potential Final Products
Azide and Methylenecyclopropane1,3-Dipolar CycloadditionSpiro-triazolineNitrogen-containing heterocycles

Rearrangement Reactions of Cyclopropylamine Scaffolds

The high ring strain of the cyclopropane ring can be a driving force for various rearrangement reactions, leading to the formation of more stable, larger ring systems.

Cloke–Wilson Rearrangement to Heterocyclic Systems

The Cloke-Wilson rearrangement is a thermal or catalyzed transformation of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into five-membered heterocyclic rings such as dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. organicreactions.org This rearrangement is driven by the release of ring strain. organicreactions.org While the uncatalyzed reaction often requires harsh conditions, it can be facilitated by Brønsted or Lewis acids, bases, or organometallic catalysts. organicreactions.orgnih.gov

For a derivative of this compound, such as the corresponding N-acylated or N-sulfonylated cyclopropylamine, a Cloke-Wilson type rearrangement could be envisioned. For instance, the formation of a cyclopropylimine from the amine, followed by rearrangement, could lead to the synthesis of substituted dihydropyrroles. organic-chemistry.org The stereochemistry of the starting cyclopropylamine would be expected to influence the stereochemical outcome of the rearranged product. This rearrangement provides a powerful tool for the conversion of simple cyclopropylamine scaffolds into more complex and synthetically useful heterocyclic systems. researchgate.netrsc.org

Starting Material Rearrangement Product Driving Force
Acyl or Imino CyclopropaneCloke-Wilson RearrangementDihydrofuran or DihydropyrroleRelease of Ring Strain organicreactions.org

Cyclopropyliminium Rearrangements

The formation of a cyclopropyliminium ion from this compound or its N-substituted derivatives serves as a gateway to significant molecular rearrangements. This process, often initiated by condensation with an aldehyde or ketone followed by acidification, or by oxidation of an N-alkyl derivative, generates a highly strained electrophilic intermediate that readily undergoes ring-opening.

This transformation is a specific example of the Cloke-Wilson rearrangement, which converts cyclopropylimines into substituted pyrrolines. The reaction proceeds via nucleophilic attack on the iminium carbon by one of the internal cyclopropane bonds, leading to cleavage of the three-membered ring. The regioselectivity of this ring-opening is a critical aspect. For a derivative of this compound, the cleavage of the C1-C2 bond (bearing the isobutyl group) or the C1-C3 bond would lead to different intermediates and ultimately different products.

The direction of ring-opening is influenced by both steric and electronic factors. Cleavage of the more substituted C1-C2 bond is often favored as it leads to a more stable carbocationic intermediate, which is then trapped intramolecularly by the nitrogen. However, steric hindrance from the isobutyl group could direct the cleavage towards the less substituted C1-C3 bond. Theoretical and experimental studies on related systems have shown that the choice of substituents on both the cyclopropane ring and the iminium nitrogen can tune this selectivity.

For example, in a thermal Cloke-Wilson rearrangement of a 2-substituted cyclopropylbenzimidazole, the ring-opening can proceed via cleavage of either the more or less substituted bond, leading to a mixture of isomers. nih.gov The stereochemistry of the starting material, specifically the cis-relationship between the isobutyl and amino groups in this compound, would be expected to exert significant stereocontrol on the resulting pyrroline (B1223166), likely favoring the formation of a product with a defined relative stereochemistry.

Parameter Description Expected Outcome for this compound Derivative
Reaction Type Cyclopropyliminium Rearrangement (Cloke-Wilson)Ring expansion to a 2,3-dihydropyrrole (pyrroline) derivative.
Key Intermediate Cyclopropyliminium cationFormed from the amine and a carbonyl compound.
Driving Force Release of ring strain (~27 kcal/mol)Facilitates the cleavage of the cyclopropane ring.
Regioselectivity Cleavage of C1-C2 vs. C1-C3 bondInfluenced by isobutyl substituent; may lead to a mixture of regioisomers.
Stereocontrol Retention or transfer of initial stereochemistryThe (1R,2R) configuration is expected to direct the formation of specific stereoisomers of the pyrroline product.

1-Aza-Cope Rearrangements

The 1-Aza-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement that is generally less common than its 2-aza counterpart due to a higher activation barrier. wikipedia.org However, this barrier can be significantly lowered by introducing a thermodynamic driving force, such as the release of ring strain. wikipedia.org This makes vinyl-substituted derivatives of this compound prime candidates for this transformation.

To undergo a 1-Aza-Cope rearrangement, the amine must first be converted into a suitable 1,5-diene structure. This can be achieved by N-allylation followed by the introduction of a vinyl group on the cyclopropane ring. The resulting N-allyl-2-vinylcyclopropylamine derivative, upon heating, can rearrange. The reaction is believed to proceed through a chair-like six-membered transition state, which ensures a high degree of stereospecificity. chem-station.com

The inherent chirality of the (1R,2R) starting material would be transferred to the product. The isobutyl group at the C2 position would act as a crucial stereocontrolling element, directing the conformation of the transition state to minimize steric interactions. This would result in the formation of a chiral, substituted piperidine (B6355638) derivative with a predictable stereochemical configuration. The release of the cyclopropane's ring strain in this process provides a strong thermodynamic incentive, allowing the reaction to proceed at temperatures lower than those required for analogous systems without this feature. wikipedia.org

Thioimidate Cyclopropane Rearrangements

A specialized rearrangement useful for the synthesis of nitrogen-containing heterocycles is the thioimidate cyclopropane rearrangement. This reaction has been applied to the preparation of diaryl pyrrolines from cyclopropyl (B3062369) precursors. researchgate.net For a derivative of this compound, this process would begin with its conversion into an N-acyl derivative (amide), followed by treatment with a thionating agent like Lawesson's reagent to form a thioamide. The thioamide is then S-alkylated (e.g., with methyl iodide) to generate a reactive thiomethylimidate intermediate.

This key intermediate, upon heating or catalysis, undergoes a rearrangement analogous to the Cloke-Wilson reaction. The cyclopropane ring opens, and the resulting intermediate cyclizes to form a 2-thiomethyl-pyrrolinium salt, which can be subsequently converted into a variety of substituted pyrrolines. researchgate.net

A significant advantage of this method is that the stereochemistry of the vicinal cyclopropane substituents is often conserved, translating into a defined stereorelationship in the final product. researchgate.net Therefore, the (1R,2R) configuration of the starting amine would be expected to yield a pyrroline product with a controlled cis-stereochemistry between the isobutyl group and the new substituent at the former C1 position.

Starting Material Derivative Key Intermediate Product Class Stereochemical Outcome
N-Acyl-(1R,2R)-2-isobutylcyclopropan-1-amineS-Methyl-thioimidate cation5-Isobutyl-2-substituted-pyrrolineConservation of the cis-stereochemistry from the (1R,2R) precursor.

Lewis Acid-Catalyzed Isomerizations

Lewis acids can effectively promote the isomerization and ring-opening of cyclopropylamines, often leading to synthetically useful products. The outcome of the reaction is highly dependent on the nature of the Lewis acid and the specific substrate.

For derivatives like N-cyclopropylamides, strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can induce a ring-opening rearrangement. This reaction is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which is then opened by a nucleophile (e.g., a chloride ion from the Lewis acid) to yield N-(2-chloropropyl)amides. researchgate.net Applying this to an N-acyl derivative of this compound would be expected to produce a chiral N-(2-chloro-4-methylpentyl)amide.

In other cases, milder Lewis acids, such as zinc halides, have been observed to catalyze the cis/trans-isomerization of 2-substituted cyclopropylamines. nih.gov This process likely involves the coordination of the Lewis acid to the amine nitrogen, which weakens the adjacent C-C bonds of the cyclopropane ring and facilitates bond rotation through a ring-opened intermediate, ultimately leading to thermodynamic equilibration of stereoisomers. This highlights the potential for stereochemical erosion if reaction conditions are not carefully controlled.

C-H Functionalization Strategies for Cyclopropylamines

Directly converting inert C-H bonds into new functional groups is a powerful strategy for molecular diversification. manchester.ac.uk For this compound, C-H functionalization could theoretically target the cyclopropane ring, the isobutyl group, or the N-H bond. Recent advances have focused on transition-metal-catalyzed, directing-group-assisted C-H activation.

To achieve selective functionalization of the cyclopropane C-H bonds, the amine would first need to be derivatized with a suitable directing group, such as a picolinamide. acs.org In the presence of a palladium catalyst, this directing group would coordinate to the metal center and position it in proximity to a specific C-H bond, enabling its cleavage and subsequent coupling with a reaction partner, such as an aryl iodide. acs.org

For the (1R,2R)-2-isobutylcyclopropylpicolinamide, the C-H bond at the C3 position would be the most likely target for functionalization to form a five-membered palladacycle intermediate, avoiding steric clash with the isobutyl group. This would lead to the formation of a cis-1,2,3-trisubstituted cyclopropane with high diastereoselectivity. Alternatively, phosphine-catalyzed protocols have been developed for the formal tertiary C-H amination of cyclopropanes, offering a transition-metal-free route to 1-substituted cyclopropylamines. acs.org

Strategy Catalyst/Reagent Target C-H Bond Potential Product
Directed C-H ArylationPd(OAc)₂ / Picolinamide directing groupC3-H of cyclopropane ringcis-3-Aryl-(1R,2R)-2-isobutylcyclopropylamine derivative
Formal C-H AminationPhosphine catalystC1-H of cyclopropane ring1-Amino-(1R,2R)-2-isobutylcyclopropane derivative

Stereochemical Aspects of Reactivity: Control and Inversion

Maintaining or intentionally inverting the stereochemistry of this compound is paramount to its use in asymmetric synthesis. The stereochemical outcome of its reactions is dictated by the reaction mechanism.

Stereocontrol:

Concerted Reactions: Pericyclic reactions like the 1-Aza-Cope rearrangement proceed through highly ordered, chair-like transition states. This geometric constraint ensures that the stereochemical information of the starting material is faithfully transferred to the product. The (1R,2R) configuration would directly dictate the absolute stereochemistry of the newly formed chiral centers in the product. chem-station.com

Substrate Control: In many reactions, the bulky isobutyl group and the amine function as powerful stereodirecting elements. They can block certain trajectories of reagent approach or lock the molecule into a specific conformation, leading to a single, predictable diastereomer.

Stereochemical Inversion:

Sₙ2-type Reactions: While direct Sₙ2 reactions at the carbon bearing the amine are not typical, related transformations can lead to inversion. For instance, if the amine were converted to a good leaving group, a subsequent nucleophilic substitution would proceed with inversion of configuration. More relevantly, intramolecular cyclizations following a ring-opening event can sometimes occur in a manner that results in formal inversion at one of the original stereocenters. researchgate.net

Nitrogen Inversion: The nitrogen atom of an amine is itself a stereocenter if it bears three different substituents, but it undergoes rapid pyramidal inversion at room temperature. stereoelectronics.org However, when the nitrogen is part of a small ring, such as an aziridine intermediate formed during some Lewis acid-catalyzed rearrangements, this inversion is significantly slowed or stopped due to increased ring strain in the planar transition state. stereoelectronics.org This can lock the stereochemistry of the nitrogen during a reaction sequence.

The potential for loss of stereochemical integrity also exists. Reactions that proceed through planar intermediates (e.g., some carbocations or radicals) or under conditions that allow for epimerization (e.g., prolonged exposure to Lewis acids) can lead to racemization or the formation of diastereomeric mixtures. nih.gov Therefore, careful selection of reaction conditions is crucial to control the stereochemical outcome.

Computational and Theoretical Investigations of Chiral Cyclopropylamines

Quantum Chemical Studies on Stereoselectivity and Asymmetric Induction

Quantum chemical calculations are instrumental in elucidating the factors that govern stereoselectivity in reactions involving chiral cyclopropylamines. These studies can model transition states and intermediates to predict the most likely reaction pathways and product distributions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For reactions involving chiral cyclopropylamines, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For a hypothetical reaction involving the derivatization of the amine group of (1R,2R)-2-Isobutylcyclopropan-1-amine, DFT calculations could be used to model the approach of an electrophile. The calculations would likely show that the isobutyl group and the cyclopropane (B1198618) ring create a sterically hindered environment, influencing the trajectory of the incoming reactant. The relative energies of the transition states leading to different stereoisomeric products can be calculated to predict the diastereoselectivity or enantioselectivity of the reaction.

Table 1: Hypothetical DFT Data for a Nucleophilic Addition Reaction

Transition StateApproach TrajectoryCalculated Activation Energy (kcal/mol)Predicted Major Product
TS-1 (Re-face attack)Less hindered12.5Product from TS-1
TS-2 (Si-face attack)More hindered15.2

In catalytic asymmetric reactions, chiral ligands are often used to induce stereoselectivity. If this compound were to be used as a ligand in a metal-catalyzed reaction, computational studies could help understand the origin of the stereochemical preference.

By modeling the catalyst-substrate complex, researchers can identify the key non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that are responsible for the chiral recognition and the resulting stereoselectivity. These models can reveal how the specific three-dimensional arrangement of the isobutyl group and the amine functionality on the cyclopropane ring directs the substrate to bind in a preferred orientation, leading to the formation of one enantiomer over the other.

Conformational Analysis and Energy Landscape Studies

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would provide insights into its preferred shapes and the energy barriers between them.

The rotation around the single bonds in the isobutyl group and the bond connecting it to the cyclopropane ring gives rise to different conformers. Computational methods can be used to calculate the torsional potential energy surface, which describes the energy of the molecule as a function of the dihedral angles of these rotatable bonds.

The resulting energy landscape would reveal the low-energy, stable conformers and the higher-energy transition states that separate them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding process often involves the selection of a specific conformation.

Table 2: Hypothetical Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
A (Staggered)0.075
B (Eclipsed)3.55
C (Gauche)1.220

Molecular Modeling of Reactivity and Transformation Pathways

Molecular modeling techniques can be used to predict the reactivity of this compound and to explore potential transformation pathways. By calculating molecular properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack.

These models can also be used to simulate chemical reactions, providing a step-by-step view of how the molecule is transformed. This can be particularly useful for designing new synthetic routes or for understanding metabolic pathways.

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is a fundamental process in biology and is the basis for the stereospecificity of many drugs.

Molecular modeling can be used to study the chiral recognition of this compound by a chiral receptor, such as an enzyme or a chiral stationary phase in chromatography. By simulating the docking of the cyclopropylamine (B47189) into the binding site of the receptor, researchers can identify the specific interactions that lead to the preferential binding of one enantiomer. These studies can provide a detailed picture of the chiral recognition mechanism at the molecular level, highlighting the importance of shape complementarity and specific intermolecular interactions.

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Advanced Spectroscopic and Structural Characterization of Chiral Cyclopropylamine Derivatives

High-Resolution Rotational and Rovibrational Spectroscopy

High-resolution rotational spectroscopy in the gas phase provides exceptionally precise information about a molecule's structure, including bond lengths and angles, by measuring the transition energies between quantized rotational states. wikipedia.org For a molecule like (1R,2R)-2-Isobutylcyclopropan-1-amine, this technique would yield its principal moments of inertia, from which its detailed 3D structure could be inferred. The analysis is complicated by the presence of conformational isomers and large amplitude motions, such as the torsion of the amine group and the isobutyl group.

Far-Infrared Studies of Torsional Modes

Far-infrared (FIR) spectroscopy is a powerful tool for investigating low-energy molecular vibrations, particularly the torsional modes of substituent groups like the amino (-NH₂) group. In extensive studies of the parent molecule, cyclopropylamine (B47189) (CPA), the FIR spectrum reveals the complex dynamics of the –NH₂ torsion. dntb.gov.uaaip.org These studies identified the presence of both trans and gauche conformers, arising from the rotation of the amino group relative to the cyclopropyl (B3062369) ring. dntb.gov.uanih.gov

For CPA, the fundamental b-type ν₂₇ –NH₂ torsional bands for the trans conformer were observed around 254 cm⁻¹. aip.org The analysis of these bands, including their hot bands and overtones, provides insight into the potential energy surface governing this rotation. dntb.gov.uaresearchgate.net In this compound, the addition of the bulky isobutyl group would be expected to alter this potential energy surface, potentially favoring certain conformations and shifting the torsional transition frequencies.

Analysis of Pure Rotational Spectra for Molecular Parameters

The analysis of pure rotational spectra, typically measured in the microwave or millimeter-wave regions, yields highly accurate molecular parameters. wikipedia.orgifpan.edu.pl For the trans conformer of cyclopropylamine, high-resolution Fourier-transform infrared spectroscopy in the 34–64 cm⁻¹ range has allowed for the precise determination of rotational and centrifugal distortion constants for the ground and first two torsional excited states. dntb.gov.uanih.gov A global analysis of over 19,000 transitions has provided accurate energy levels for the torsional polyads up to vT = 3. dntb.gov.uanih.gov

The substitution of an isobutyl group at the C2 position would significantly change the molecule's moments of inertia, leading to a much denser and more complex rotational spectrum compared to the parent CPA. However, the principles of analysis would remain the same, allowing for the determination of a precise molecular structure.

Table 1: Spectroscopic Constants for the trans Conformer of Cyclopropylamine (Ground Vibrational State) Note: This data is for the parent compound, cyclopropylamine, and serves as a reference. The parameters for this compound would differ significantly.

ParameterValue (cm⁻¹)
Rotational Constant A0.5474
Rotational Constant B0.2265
Rotational Constant C0.1955
Centrifugal Distortion ΔJ0.613 x 10⁻⁷
Centrifugal Distortion ΔJK0.106 x 10⁻⁵

Data sourced from theoretical calculations and experimental spectra of cyclopropylamine. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of chiral molecules in the solution phase.

2D NOESY for Configuration Assignment

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is crucial for determining the relative configuration of stereocenters by identifying protons that are close to each other in space (typically within 5 Å). youtube.com The Nuclear Overhauser Effect (NOE) relies on through-space dipolar couplings between nuclei. youtube.com

For this compound, the key to confirming the trans relationship between the amino and isobutyl groups lies in observing specific NOE correlations. In this isomer, the proton on C1 (attached to the amine group) and the proton on C2 (attached to the isobutyl group) are on opposite faces of the cyclopropyl ring. Therefore, a very weak or absent NOE correlation would be expected between H1 and H2. Conversely, strong NOE correlations would be expected between H1 and the cis cyclopropyl proton on C3, and between H2 and the other cis cyclopropyl proton on C3. Observing this pattern of strong cis and weak/absent trans correlations across the C1-C2 bond would unambiguously assign the (1R,2R) relative configuration.

Mass Spectrometry for Unimolecular Dissociation and Energetics

Mass spectrometry (MS) provides information on the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structural features. Advanced MS techniques can be used to study the energetics and mechanisms of ion dissociation. jimdo.com

Photoionization and Photodissociation Studies

Photoionization and photodissociation techniques, often coupled with tandem mass spectrometry, are used to investigate the unimolecular chemistry of ions. kuleuven.be In these experiments, molecules are ionized with a precisely controlled energy source, such as synchrotron radiation, and the subsequent fragmentation pathways are analyzed. osti.gov

For the cyclopropylamine radical cation, studies have shown that the cyclic structure is not preserved upon ionization. kuleuven.be Instead, it rearranges to a more stable open-chain isomer, [CH₂CH₂CHNH₂]•+, before dissociating, primarily through the loss of a hydrogen atom. kuleuven.be

For this compound, similar studies would likely reveal complex dissociation pathways. Upon ionization, likely fragmentation routes would include:

Loss of the isobutyl group: Cleavage of the C-C bond between the cyclopropyl ring and the isobutyl group to form a stable C₄H₉ radical and a cyclopropylamine fragment ion.

Ring-opening: Similar to the parent compound, the cyclopropyl ring could open to form a more stable acyclic radical cation, followed by further fragmentation.

Loss of ammonia: Cleavage of the C-N bond, though this is often a higher energy pathway.

By precisely measuring the energy required to induce fragmentation (the appearance energy), researchers can determine bond dissociation energies and the heats of formation of the resulting ions and neutral fragments, providing a detailed picture of the molecule's energetic landscape. kuleuven.be

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.govresearchgate.net This powerful analytical technique provides precise three-dimensional structural information at the atomic level, making it an indispensable tool in stereochemistry. researchgate.netnih.gov The method relies on the diffraction of X-rays by a single crystal of a compound. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined, revealing the molecule's complete connectivity, bond lengths, bond angles, and, crucially for chiral molecules, its absolute stereochemistry in the solid state. thieme-connect.de

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's law and allowing for the assignment of the correct enantiomer. researchgate.net The Flack parameter is a critical value calculated during crystallographic refinement that indicates the correctness of the assigned absolute structure; a value close to zero confirms the correct enantiomeric assignment, while a value near one suggests the inverted structure. dtic.mil

While crystallographic data for this compound is not publicly available, the application and significance of X-ray crystallography can be effectively illustrated through the analysis of related chiral cyclopropane (B1198618) derivatives. These examples demonstrate how the technique provides unequivocal proof of stereochemistry and detailed insights into solid-state packing and intermolecular interactions.

Case Study 1: (1S,2S)-2-Aroyl-1-phenylcyclopropanes

In a study focused on the chemoenzymatic synthesis of chiral cyclopropane scaffolds, X-ray crystallography was employed to determine the absolute configuration of a key cyclopropyl ketone intermediate. The analysis of a suitable single crystal unambiguously confirmed the (1S,2S) configuration of the cyclopropanation product. rochester.edu This finding was crucial for validating the stereoselectivity of the biocatalytic reaction. rochester.edu The crystallographic data not only established the absolute stereochemistry but also provided detailed information about the conformation of the molecule in the solid state.

Below are the crystallographic data for a representative derivative from this study.

Interactive Table 1: Crystallographic Data for a (1S,2S)-2-Aroyl-1-phenylcyclopropane Derivative

ParameterValue
Empirical FormulaC₁₇H₁₄O₂
Formula Weight250.29
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a6.0358(2) Å
b12.0438(5) Å
c18.2736(7) Å
α, β, γ90°
Volume1328.24(9) ų
Z (Molecules per unit cell)4
Density (calculated)1.252 Mg/m³
Flack Parameter0.05(6)

Note: Data is for a representative compound from the cited study to illustrate the type of information obtained from X-ray crystallography. rochester.edunih.gov

Case Study 2: 1,3-di(bicyclopropyl)urea

In another instance, the structure of 1,3-di(bicyclopropyl)urea, a derivative formed during the synthesis of (1-cyclopropyl)cyclopropylamine, was confirmed by X-ray crystal structure analysis. nih.gov The analysis provided definitive proof of the molecular structure and revealed details about the solid-state packing, which is governed by intermolecular hydrogen bonding. nih.gov

Interactive Table 2: Selected Bond Lengths and Angles for 1,3-di(bicyclopropyl)urea

FeatureBond/AngleValue
Bond Lengths (Å)
C=O1.245
N-C(O)1.358
N-C(cyclopropyl)1.452
C-C (in ring)1.495 - 1.510
Bond Angles (°)
N-C-N118.5
C(O)-N-C(cyclo)125.7

Note: This data is for a related cyclopropyl derivative and serves as an illustrative example. nih.gov

These case studies underscore the power of X-ray crystallography in providing unequivocal structural evidence for complex chiral molecules. The detailed information on bond lengths, angles, and crystal packing is invaluable for understanding the molecule's properties and reactivity. For a novel compound like this compound, a single-crystal X-ray analysis would be the gold standard for confirming its absolute configuration and characterizing its solid-state structure.

Q & A

Q. How can the stereochemical configuration of (1R,2R)-2-Isobutylcyclopropan-1-amine be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve absolute configuration, complemented by NMR spectroscopy to analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects for spatial proximity. Chiral derivatization with agents like Mosher’s acid followed by 19F^{19}\text{F} or 1H^{1}\text{H} NMR can confirm enantiopurity. Circular dichroism (CD) spectroscopy may also correlate with known chiral cyclopropane derivatives .

Q. What synthetic routes are optimal for preparing this compound without ring strain-induced decomposition?

  • Methodological Answer : Cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium-catalyzed decomposition of diazo compounds) ensures stereocontrol. Protect the amine group with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions. Post-synthesis deprotection under acidic conditions (e.g., TFA) yields the free amine .

Q. What characterization techniques are critical for verifying the purity and identity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation, and IR spectroscopy to confirm functional groups (e.g., NH2_2 stretching). Elemental analysis ensures stoichiometric purity. For enantiomeric excess, use chiral HPLC with a cellulose-based column .

Advanced Research Questions

Q. How does the isobutyl substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The bulky isobutyl group increases steric hindrance, reducing reaction rates in SN2 mechanisms but stabilizing transition states in ring-opening metathesis. Compare kinetics with analogs (e.g., methyl or trifluoromethyl substituents) using DFT calculations to quantify steric/electronic effects. Experimental validation via Hammett plots or kinetic isotope effects can resolve mechanistic pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected NOE correlations)?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to distinguish overlapping signals. If NOE contradicts expected stereochemistry, re-evaluate conformer populations via variable-temperature NMR or molecular dynamics simulations. For ambiguous cases, synthesize diastereomers and compare spectral data .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking against target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}). QSAR models incorporating steric parameters (e.g., Taft’s EsE_s) and electronic descriptors (Hammett σ\sigma) can optimize substituent effects .

Q. What experimental designs mitigate racemization risks during functionalization of the cyclopropane ring?

  • Methodological Answer : Use low-temperature conditions (<0°C) and aprotic solvents (e.g., THF) for reactions involving electrophilic reagents. Monitor enantiomeric purity via chiral HPLC at each step. Employ kinetic resolution with chiral catalysts (e.g., Sharpless epoxidation conditions) to favor retention of configuration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?

  • Methodological Answer : Recalculate theoretical shifts using higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model). If discrepancies persist, consider dynamic effects (e.g., ring puckering) via conformational searching. Compare with crystallographic data to identify dominant conformers .

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